4-((3-Bromo-4-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-((3-Bromo-4-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold, characterized by a 3-bromo-4-methoxy-substituted benzylidene moiety at position 4 and an m-tolyl (3-methylphenyl) group at position 2. The compound’s molecular formula is C₁₅H₁₂BrN₅OS (molecular weight: 390.26 g/mol) . Structurally, the thione tautomer is stabilized by intramolecular hydrogen bonding, as confirmed by crystallographic studies of analogous triazole-thiones, which show sulfur in the thione form rather than thiol .
The synthesis of such compounds typically involves a two-step process:
Formation of the 4-amino-triazole-thione core via cyclization of hydrazine derivatives with carbon disulfide.
Condensation with aldehydes (e.g., 3-bromo-4-methoxybenzaldehyde) under acidic conditions to form the Schiff base . Microwave-assisted methods have been employed for similar derivatives to enhance reaction efficiency and yield .
Key structural features include:
Properties
CAS No. |
478256-34-7 |
|---|---|
Molecular Formula |
C17H15BrN4OS |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4OS/c1-11-4-3-5-13(8-11)16-20-21-17(24)22(16)19-10-12-6-7-15(23-2)14(18)9-12/h3-10H,1-2H3,(H,21,24)/b19-10+ |
InChI Key |
OCVILEYZSRWINS-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)Br |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)Br |
Origin of Product |
United States |
Preparation Methods
Schiff Base Formation via Anhydrous Ethanol Reflux
The most widely reported method involves the condensation of 5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbohydrazide with 3-bromo-4-methoxybenzaldehyde in boiling anhydrous ethanol. Glacial acetic acid (1–2 mol%) is employed as a catalyst to accelerate imine bond formation, with reactions typically completing within 2 hours. The product precipitates upon cooling and is recrystallized using dimethylformamide (DMF), yielding pale-yellow crystals with a melting point of 239–240°C.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the Schiff base. Fourier-transform infrared (FT-IR) spectroscopy confirms the disappearance of the aldehyde’s C=O stretch (≈1700 cm⁻¹) and the emergence of a C=N stretch at 1610–1630 cm⁻¹.
One-Pot Synthesis from 4-Amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Thione Intermediate Preparation
A critical precursor, 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione, is synthesized via fusion of m-tolylacetic acid with thiocarbohydrazide at 140°C for 1 hour. This exothermic reaction generates the triazole-thione backbone, which is purified via sodium bicarbonate washes to remove unreacted acid.
Structural Confirmation
Single-crystal X-ray diffraction reveals a dihedral angle of 73.0° between the triazole and m-tolyl rings, ensuring minimal steric hindrance during subsequent reactions.
Benzylidene Functionalization
The thione intermediate reacts with 3-bromo-4-methoxybenzaldehyde in methanol under reflux for 3.5 hours, achieving an 89% yield. The product is isolated via vacuum filtration and recrystallized from methanol, yielding yellow crystals with a C=S bond length of 1.682 Å, confirming thione tautomer stability.
Kinetic vs. Thermodynamic Control
Prolonged reflux (>4 hours) favors thione-ketone tautomerization, reducing yields. Ultraviolet-visible (UV-Vis) spectroscopy at 333 nm monitors reaction progress.
Solid-State Fusion Method
Direct Synthesis from Arylacetic Acids
A solvent-free approach involves heating 3-methoxyphenylacetic acid and thiocarbohydrazide at 140°C for 1 hour. This method avoids solvent impurities but requires precise temperature control to prevent decomposition.
Yield and Purity
The crude product is washed with 5% sodium bicarbonate, achieving 75–80% purity. Recrystallization from methanol improves purity to >95%, as verified by elemental analysis (C: 53.28%, H: 5.23%, N: 28.21%).
Comparative Analysis of Synthetic Routes
Crystallization and Purification Challenges
Solvent-Dependent Polymorphism
DMF yields monoclinic crystals (space group P2₁/n), whereas methanol produces triclinic forms (space group P1̄) with intermolecular N–H···S hydrogen bonds. The latter exhibits superior thermal stability, with decomposition temperatures exceeding 240°C.
By-Product Mitigation
Unreacted aldehyde is removed via silica gel chromatography (ethyl acetate/hexane, 3:7). Thin-layer chromatography (TLC) at R<sub>f</sub> 0.45 (ethyl acetate) identifies the target compound.
Spectroscopic Characterization
FT-IR and UV-Vis Signatures
Chemical Reactions Analysis
Types of Reactions
Salor-int l231142-1ea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides and nitriles.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Triazole derivatives are recognized for their antimicrobial properties. Studies have shown that Schiff bases derived from triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione have demonstrated efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .
-
Anticancer Properties
- Research indicates that 1,2,4-triazole derivatives can inhibit cancer cell proliferation. The incorporation of substituents like bromine and methoxy groups enhances the bioactivity of these compounds. In vitro studies have reported that triazole-based compounds can induce apoptosis in cancer cells, suggesting their utility in cancer therapy .
- Anti-inflammatory Effects
Material Science Applications
- Corrosion Inhibition
- Photochemical Applications
Case Study 1: Antimicrobial Evaluation
A study synthesized several triazole derivatives, including variations of 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione. The synthesized compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a series of experiments focusing on cancer cell lines (e.g., HeLa and MCF-7), triazole derivatives were evaluated for their cytotoxic effects using MTT assays. The results showed that some compounds led to significant reductions in cell viability, supporting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of Salor-int l231142-1ea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
Key Findings:
- Bromo vs.
- Methoxy Group : The 4-methoxy group in the target compound and derivatives (e.g., ) enhances lipophilicity and electron-donating effects, critical for membrane penetration in fungicidal applications.
- m-Tolyl vs.
Physical and Spectral Properties
Table 2: Spectral Data Comparison
Key Findings:
- C=S Stretching : All triazole-thiones exhibit C=S vibrations near 1210–1220 cm⁻¹, confirming the thione tautomer .
- C-Br Absorption : Bromine substituents show distinct IR peaks at ~530 cm⁻¹, absent in chloro or fluoro analogs .
- Crystallography : The E-configuration of the Schiff base is conserved across derivatives, as seen in 6a and .
Biological Activity
The compound 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C16H15BrN4O2S
- Molecular Weight : 407.26 g/mol
- CAS Number : 587011-93-6
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzylidene Intermediate : Reaction between 3-bromo-4-methoxybenzaldehyde and an appropriate amine.
- Cyclization : The intermediate undergoes cyclization with thiosemicarbazide to form the triazole ring.
- Substitution : Final substitution with the m-tolyl group.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study demonstrated that various synthesized triazole derivatives showed activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations ranging from 31.25 to 125 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 31.25 | Pseudomonas aeruginosa |
| Compound B | 62.5 | Staphylococcus aureus |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies on various cancer cell lines indicated that triazole derivatives can inhibit cell proliferation and exhibit antiangiogenic activity. One study highlighted a derivative showing significant cytotoxicity against HT29 colon cancer cells, suggesting potential for development as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 12.5 |
| MCF7 | 15.0 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes.
- Receptor Binding : Potential binding to receptors could modulate their activity.
- Pathway Modulation : It may affect signaling pathways leading to altered cellular functions.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Sameliuk et al. demonstrated that the synthesized triazole derivatives displayed remarkable antimicrobial activity against various strains, reinforcing the potential for these compounds in treating infections .
- Anticancer Screening : Another research focused on the antiangiogenic properties of triazole derivatives revealed that compounds similar to our target compound inhibited angiogenesis in vitro, which is critical for tumor growth and metastasis .
Q & A
Q. What are the standard synthetic routes for preparing 1,2,4-triazole-5(4H)-thione derivatives like this compound?
Methodological Answer: The synthesis typically involves a two-step process:
- Step 1: Condensation of substituted hydrazinecarbothioamides with aldehydes (e.g., 3-bromo-4-methoxybenzaldehyde) under reflux in a polar solvent (e.g., ethanol or water) with a base like KOH.
- Step 2: Cyclization of the intermediate via acid-catalyzed or thermal conditions to form the triazole-thione core . Example: Refluxing 2-(2-bromobenzoyl)-N-substituted hydrazinecarbothioamides with KOH in water, followed by neutralization with acetic acid, yields the triazole-thione scaffold .
Q. How is the purity and structural integrity of this compound validated after synthesis?
Methodological Answer:
- Elemental Analysis (CHNS): Confirms stoichiometric ratios of C, H, N, and S.
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms imine bond formation (δ 8.5–9.5 ppm for CH=N) .
- Chromatography: HPLC or GC-MS monitors reaction completion and purity (>95%) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition: Kinetic assays (e.g., Michaelis-Menten) for targeting enzymes like α-glucosidase or cyclooxygenase-2 .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
- Catalyst Use: Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 120°C vs. 6 hr reflux) .
- Regioselectivity: Use steric/electronic directing groups (e.g., methoxy at C4) to guide substituent placement .
Q. What crystallographic strategies resolve structural ambiguities in triazole-thione derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): SHELXL refinement with high-resolution data (R < 0.05) confirms bond angles, dihedral angles (e.g., triazole ring vs. aryl groups), and hydrogen bonding (N–H⋯S) .
- Disorder Handling: Apply restraints/constraints in SHELX for disordered methoxy or bromo groups .
- Validation Tools: PLATON or Olex2 for analyzing voids, Hirshfeld surfaces, and π-π interactions .
Q. How do computational methods (in silico) predict and rationalize bioactivity discrepancies across analogs?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger predicts binding modes to targets (e.g., COX-2 active site). Focus on halogen (Br) and methoxy groups for hydrophobic/electrostatic interactions .
- QSAR Modeling: Use descriptors (e.g., logP, molar refractivity) to correlate substituent effects (e.g., Br vs. Cl) with IC₅₀ values .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
- Bioavailability Optimization: Modify logP via salt formation (e.g., sodium salts of thiol derivatives) to enhance membrane permeability .
- Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) contributing to in vivo effects .
- Dose-Response Reassessment: Adjust dosing regimens in animal models (e.g., BALB/c mice) to account for pharmacokinetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
